molecular formula C40H47N7O9S B1518663 帕利昔韦二水合物 CAS No. 1456607-71-8

帕利昔韦二水合物

货号 B1518663
CAS 编号: 1456607-71-8
分子量: 801.9 g/mol
InChI 键: AWGQIDLXYMGEEH-RHSIAEQTSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Paritaprevir dihydrate is a direct acting antiviral medication used as part of combination therapy to treat chronic Hepatitis C . It is used in combination with other antivirals such as Ombitasvir, Dasabuvir, Ritonavir, and Ribavirin . It is currently available in three fixed dose products: Viekira Pak, Technivie, and Holkira Pak .


Synthesis Analysis

Starting from inhibitors incorporating oxime-based P*-shelf moieties, a collaborative effort between Abbott Laboratories and Enanta Pharmaceuticals generated ABT-450 (paritaprevir), incorporating novel P*-phenanthridine and P3-amide capping groups and pharmacokinetically boosted by ritonavir .


Molecular Structure Analysis

Paritaprevir dihydrate has a molecular formula of C40H47N7O9S, an average mass of 801.908 Da, and a monoisotopic mass of 801.315613 Da .


Chemical Reactions Analysis

Paritaprevir prevents viral replication by inhibiting the NS3/4A serine protease of Hepatitis C Virus (HCV) . Following viral replication of HCV genetic material and translation into a single polypeptide, Nonstructural Protein 3 (NS3) and its activating cofactor Nonstructural Protein 4A (NS4A) are responsible for cleaving genetic material into the following structural and nonstructural proteins required for assembly into mature virus: NS3, NS4A, NS4B, NS5A, and NS5B .


Physical And Chemical Properties Analysis

Paritaprevir dihydrate has a molecular formula of C40H47N7O9S, an average mass of 801.908 Da, and a monoisotopic mass of 801.315613 Da .

科学研究应用

药代动力学和耐受性

帕利昔韦二水合物的药代动力学特性和耐受性已得到广泛研究。研究表明,帕利昔韦表现出非线性药代动力学,在单次或多次给药后,其暴露量增加幅度大于剂量比例。与利托那韦联用可显着增加帕利昔韦的暴露量和半衰期,而不会对耐受性产生不利影响。这些发现对于优化临床环境中的给药方案至关重要,特别是对于丙型肝炎病毒 (HCV) 治疗 (Menon 等人,2016 年)

临床药代动力学

帕利昔韦主要由细胞色素 P450 3A4 代谢,并与其他直接作用抗病毒药物联合使用,用于治疗慢性 HCV 感染。帕利昔韦的药代动力学在健康受试者和 HCV 感染患者之间是一致的,并且不会因轻度或中度肝功能损害或肾功能损害(包括透析患者)而显着改变。这些信息对于在不同患者群体中安全有效地使用帕利昔韦至关重要 (Menon 等人,2017 年)

肝功能损害中的药代动力学

帕利昔韦与其他直接作用抗病毒药物(如奥比他韦和达沙布韦)的药代动力学特征已在具有不同程度肝功能损害的受试者中得到表征。这项研究有助于了解药物在肝功能不同程度患者中的行为,这对于治疗患有肝病的 HCV 患者至关重要 (Khatri 等人,2015 年)

非线性药代动力学模型

一项综合研究结合了 12 项 I 期研究的数据,为帕利昔韦开发了一个群体药代动力学模型。该模型描述了帕利昔韦复杂的药代动力学,是对 HCV 患者临床试验给药和进一步评估的重大贡献 (Polepally 等人,2016 年)

分析方法开发

已经开发并验证了同时测定帕利昔韦以及其他药物(如利托那韦和奥比他韦)的分析方法。这些方法,包括 HPLC 和 HPTLC 技术,对于制药环境中的质量控制和研究应用至关重要 (Ibrahim 等人,2019 年)

人类的代谢和处置

对帕利昔韦在人体中的代谢和处置的研究提供了对其生物转化的宝贵见解,主要通过 P450 介导的氧化和酰胺水解,以及其消除途径。了解这些方面对于理解药物在体内的整体行为及其与其他药物的潜在相互作用至关重要 (Shen 等人,2016 年)

药物-药物相互作用概况

已经研究了帕利昔韦与各种药物的相互作用,以了解其药物-药物相互作用概况。这项研究对于管理正在服用多种药物的患者以及确保帕利昔韦与其他药物联合使用的安全性和有效性至关重要 (Menon 等人,2015 年)

未来方向

In a joint recommendation published in 2016, the American Association for the Study of Liver Diseases (AASLD) and the Infectious Diseases Society of America (IDSA) recommend Paritaprevir as a first line therapy option when used in combination with other antivirals for genotypes 1a, 1b, and 4 . Depending on the genotype, Paritaprevir is often used in combination with other antivirals such as Ombitasvir, Dasabuvir, Ritonavir, and Ribavirin, with the intent to cure, or achieve a sustained virologic response (SVR), after 12 weeks of daily therapy .

属性

IUPAC Name

(1S,4R,6S,7Z,14S,18R)-N-cyclopropylsulfonyl-14-[(5-methylpyrazine-2-carbonyl)amino]-2,15-dioxo-18-phenanthridin-6-yloxy-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxamide;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H43N7O7S.2H2O/c1-24-21-42-33(22-41-24)35(48)43-32-16-6-4-2-3-5-11-25-20-40(25,39(51)46-55(52,53)27-17-18-27)45-36(49)34-19-26(23-47(34)38(32)50)54-37-30-14-8-7-12-28(30)29-13-9-10-15-31(29)44-37;;/h5,7-15,21-22,25-27,32,34H,2-4,6,16-20,23H2,1H3,(H,43,48)(H,45,49)(H,46,51);2*1H2/b11-5-;;/t25-,26-,32+,34+,40-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWGQIDLXYMGEEH-RHSIAEQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)NC2CCCCCC=CC3CC3(NC(=O)C4CC(CN4C2=O)OC5=NC6=CC=CC=C6C7=CC=CC=C75)C(=O)NS(=O)(=O)C8CC8.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN=C(C=N1)C(=O)N[C@H]2CCCCC/C=C\[C@@H]3C[C@]3(NC(=O)[C@@H]4C[C@H](CN4C2=O)OC5=NC6=CC=CC=C6C7=CC=CC=C75)C(=O)NS(=O)(=O)C8CC8.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H47N7O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

801.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Paritaprevir dihydrate

CAS RN

1456607-71-8
Record name Paritaprevir dihydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1456607718
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PARITAPREVIR DIHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HRQ5901O78
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Paritaprevir dihydrate
Reactant of Route 2
Paritaprevir dihydrate
Reactant of Route 3
Reactant of Route 3
Paritaprevir dihydrate
Reactant of Route 4
Paritaprevir dihydrate
Reactant of Route 5
Reactant of Route 5
Paritaprevir dihydrate
Reactant of Route 6
Reactant of Route 6
Paritaprevir dihydrate

Citations

For This Compound
2
Citations
S Stegemann, C Moreton, S Svanbäck, K Box… - Drug Discovery …, 2022 - Elsevier
In 1997, the ‘Rule of Five’ (Ro5) suggested physicochemical limitations for orally administered drugs, based on the analysis of chemical libraries from the early 1990s. In this review, we …
Number of citations: 7 www.sciencedirect.com
G Motte, A Paudel - novoestroim.com
In 1997, the ‘Rule of Five’(Ro5) suggested physicochemical limitations for orally administered drugs, based on the analysis of chemical libraries from the early 1990s. In this review, we …
Number of citations: 2 www.novoestroim.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。